molecular formula C18H27NO4 B12657170 Bis(2-methylpropyl) 4-(dimethylamino)phthalate CAS No. 84787-86-0

Bis(2-methylpropyl) 4-(dimethylamino)phthalate

Cat. No.: B12657170
CAS No.: 84787-86-0
M. Wt: 321.4 g/mol
InChI Key: FKRSLRWHBAPVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-methylpropyl) 4-(dimethylamino)phthalate is a chemical compound with the molecular formula C18H27NO4. . This compound is part of the phthalate family, which are esters of phthalic acid and are commonly used as plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4-(dimethylamino)phthalate typically involves the esterification of 4-(dimethylamino)phthalic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4-(dimethylamino)phthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylpropyl) 4-(dimethylamino)phthalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-(dimethylamino)phthalate involves its interaction with cellular receptors and enzymes. It can act as an endocrine disruptor by mimicking or inhibiting the action of natural hormones. The compound may bind to estrogen receptors, altering the normal hormonal balance and affecting various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylpropyl) 4-(dimethylamino)phthalate is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological systems, making it a valuable compound for specific applications .

Properties

CAS No.

84787-86-0

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

bis(2-methylpropyl) 4-(dimethylamino)benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H27NO4/c1-12(2)10-22-17(20)15-8-7-14(19(5)6)9-16(15)18(21)23-11-13(3)4/h7-9,12-13H,10-11H2,1-6H3

InChI Key

FKRSLRWHBAPVMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)N(C)C)C(=O)OCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.